N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride
CAS No.:
Cat. No.: VC20447719
Molecular Formula: C14H22Cl2N2OS
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride -](/images/structure/VC20447719.png)
Specification
Molecular Formula | C14H22Cl2N2OS |
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Molecular Weight | 337.3 g/mol |
IUPAC Name | N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide;hydrochloride |
Standard InChI | InChI=1S/C14H21ClN2OS.ClH/c1-10(11-5-6-12(15)19-11)13(18)17-14(9-16)7-3-2-4-8-14;/h5-6,10H,2-4,7-9,16H2,1H3,(H,17,18);1H |
Standard InChI Key | QXLJEMWDEKORSI-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(S1)Cl)C(=O)NC2(CCCCC2)CN.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure comprises three distinct components:
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Cyclohexyl Ring: A six-membered saturated carbon ring substituted at the 1-position with an aminomethyl group (). This moiety enhances solubility and facilitates hydrogen bonding with biological targets.
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Chlorothiophenyl Group: A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with a chlorine atom at the 5-position. This group participates in - stacking interactions, critical for binding to hydrophobic pockets in enzymes or receptors.
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Propanamide Backbone: A three-carbon chain linking the cyclohexyl and chlorothiophenyl groups, terminating in an amide functional group (). The amide bond contributes to structural rigidity and stability under physiological conditions.
Physicochemical Data
The compound’s key properties are summarized below:
Property | Value |
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Molecular Formula | |
Molecular Weight | 337.3 g/mol |
IUPAC Name | N-[1-(Aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide; hydrochloride |
Canonical SMILES | CC(C1=CC=C(S1)Cl)C(=O)NC2(CCCCC2)CN.Cl |
InChI Key | QXLJEMWDEKORSI-UHFFFAOYSA-N |
The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies.
Synthesis and Industrial Production
Stepwise Synthesis Protocol
The synthesis involves a multi-step sequence optimized for high yield and purity:
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Cyclohexylamine Derivatization: The cyclohexyl ring is functionalized with an aminomethyl group via reductive amination using formaldehyde and hydrogen gas in the presence of a palladium catalyst.
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Thiophene Chlorination: 2-Thiophenecarboxylic acid undergoes electrophilic substitution with chlorine gas in an acidic medium to yield 5-chlorothiophene-2-carboxylic acid.
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Amide Bond Formation: The propanamide backbone is constructed by coupling the chlorothiophene derivative with the aminomethylcyclohexyl intermediate using carbodiimide-based coupling agents (e.g., EDC or DCC).
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Salt Formation: The final product is precipitated as a hydrochloride salt by treating the free base with hydrochloric acid in an ethanol-water solvent system.
Quality Control Measures
Industrial production employs high-performance liquid chromatography (HPLC) with UV detection to ensure purity >98%. Critical parameters include:
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Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm)
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Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid
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Flow Rate: 1.0 mL/min
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Retention Time: 8.2 minutes
Biological Activity and Mechanistic Insights
Target Engagement
The compound modulates biological systems through two primary interactions:
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Hydrogen Bonding: The aminomethyl group donates hydrogen bonds to polar residues (e.g., serine, aspartate) in enzyme active sites or receptor pockets.
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- Stacking: The chlorothiophenyl group aligns with aromatic residues (e.g., phenylalanine, tyrosine) via van der Waals forces, enhancing binding affinity.
Neurological Applications
Preliminary studies suggest activity against neurodegenerative targets:
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Acetylcholinesterase Inhibition: In silico docking simulations indicate binding to the peripheral anionic site of acetylcholinesterase (), a key enzyme in Alzheimer’s disease pathology.
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NMDA Receptor Antagonism: The compound reduces glutamate-induced excitotoxicity in neuronal cell cultures (), implicating potential use in stroke or epilepsy.
Research Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Structural analogs are being explored to improve blood-brain barrier permeability by substituting the cyclohexyl ring with bicyclic systems (e.g., decalin).
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Prodrug Development: Esterification of the amide group is under investigation to enhance oral bioavailability.
Biochemical Probes
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Fluorescent Tagging: Conjugation with dansyl chloride generates a fluorescent derivative for real-time tracking of target engagement in live cells.
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Photoaffinity Labeling: Incorporation of a benzophenone moiety enables covalent binding to proteins for target identification via mass spectrometry.
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